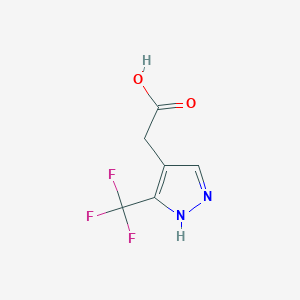

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)5-3(1-4(12)13)2-10-11-5/h2H,1H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLHGPNIBHGGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is , with a molecular weight of approximately 221.97 g/mol. The presence of the trifluoromethyl group significantly alters the compound's reactivity and interaction profile with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆F₃N₂O₂ |

| Molecular Weight | 221.97 g/mol |

| IUPAC Name | 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of 1H-pyrazole, including those with trifluoromethyl substitutions, showed significant inhibitory effects against various bacterial strains. The mechanism is believed to involve interference with bacterial enzyme activity, which is crucial for their survival and replication .

Anti-inflammatory Effects

Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds similar to 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are pivotal in the inflammatory pathway, and inhibitors can provide relief from conditions such as arthritis and other inflammatory diseases. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like diclofenac .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. In vitro assays indicated that certain analogs exhibited potent inhibition of DHODH, suggesting potential applications in treating diseases like malaria and cancer where rapid cell proliferation is a factor .

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate effectiveness compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In a controlled study, the anti-inflammatory effects of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid were assessed using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling at doses of 10 mg/kg, with effects lasting up to 24 hours post-administration. This suggests a sustained anti-inflammatory action that could be beneficial in chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Methyl and Phenyl Substituents

2-{3,5-Dimethyl-1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic Acid (CAS: 70597-87-4)

- Additional methyl groups at pyrazole positions 3 and 5 increase steric bulk.

- A phenyl ring at position 1 enhances lipophilicity (logP ~3.5 vs. ~1.2 for the target compound) .

2-(1-Methyl-3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic Acid (CAS: 1503968-57-7) Molecular Formula: C₇H₇F₃N₂O₂ (MW: 208.14 g/mol) . Impact: Lower acidity (pKa ~4.5 vs. ~2.8 for the target compound) and altered pharmacokinetics .

Halogen and Oxo Substituents

2-[4-Iodo-3-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid (CAS: 1823464-84-1) Molecular Formula: C₆H₄F₃IN₂O₂ (MW: 344.01 g/mol) . Key Difference: Iodine at position 4 introduces steric hindrance and polarizability. Impact: Potential utility in radiolabeling or cross-coupling reactions .

{3,5-Dimethyl-1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic Acid (CAS: 875156-74-4)

Preparation Methods

Condensation Reactions Starting from Pyrazole Precursors

One common method involves condensation reactions starting from 3-trifluoromethyl-1H-pyrazole derivatives. For example, 3-trifluoromethyl-1H-pyrazole can be functionalized at the 4-position through substitution or condensation with acetic acid derivatives or their equivalents to yield the target compound.

- VulcanChem reports the synthesis of related compounds such as 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, indicating that condensation reactions with cyano or acetic acid groups are feasible starting points.

One-Pot Synthesis via Nitrile Imine Intermediates

Recent advances highlight the use of nitrile imines as key intermediates for the regioselective synthesis of trifluoromethylated pyrazoles:

- Nitrile imines, generated in situ by base-mediated dehydrohalogenation of hydrazonoyl halides, undergo (3 + 3) annulation with mercaptoacetaldehyde (a surrogate for acetylene) to form pyrazole rings bearing trifluoromethyl groups at position 3.

- Subsequent cascade dehydration and ring contraction steps, promoted by p-toluenesulfonyl chloride (p-TsCl), afford the pyrazole core with high regioselectivity.

- This method allows for the synthesis of 1-aryl-3-trifluoromethylpyrazoles, which can be adapted for acetic acid substitution at the 4-position by selecting appropriate reaction partners or post-functionalization steps.

Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyl Compounds with Hydrazines

Classical methods involve the cyclocondensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines:

- The trifluoromethylated 1,3-dicarbonyl compound reacts with hydrazine or substituted hydrazines to form pyrazoline intermediates.

- Oxidation of these intermediates with agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) leads to fully aromatic 3-trifluoromethylpyrazoles.

- By choosing appropriate 1,3-dicarbonyls bearing acetic acid or ester functionalities, the 4-position substitution can be controlled.

One-Pot Procedures Using Acetic Acid Mediation

A one-pot synthesis approach using acetic acid as a mediator has been reported for pyrazole derivatives:

- β-Dicarbonyl compounds react with hydrazines or other nucleophiles in the presence of acetic acid under reflux conditions.

- This method facilitates the formation of pyrazole rings with various substitutions, including acetic acid derivatives, by promoting enamine or enaminedione intermediates.

- The reaction progress is monitored by TLC, and purification follows standard extraction and drying protocols.

Summary Table of Preparation Methods

Research Findings and Optimization Insights

- The use of nitrile imines as building blocks provides excellent control over regio- and chemoselectivity in pyrazole synthesis, overcoming limitations of classical methods that often require harsh conditions or special equipment.

- Solvent choice significantly affects the yield and purity of intermediates in functional group transformations; THF has been found superior to methanol for reductions leading to pyrazole acetic acid derivatives.

- One-pot methods mediated by acetic acid simplify the synthesis process and improve efficiency, making them attractive for scale-up and medicinal chemistry applications.

- Oxidation of pyrazolines to pyrazoles using DDQ is a reliable step to achieve fully aromatic trifluoromethylated pyrazoles with high regioselectivity.

Q & A

Basic: What are the common synthetic routes for 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted pyrazole precursors. Key steps include:

- Cyclocondensation : Formation of the pyrazole ring using hydrazine derivatives and β-keto esters under reflux in solvents like ethanol or acetonitrile .

- Acetic Acid Moiety Introduction : Alkylation or nucleophilic substitution at the pyrazole’s 4-position, often employing bromoacetic acid derivatives in basic conditions (e.g., NaH/DMF) .

- Optimization : Temperature control (60–80°C), inert atmospheres (N₂/Ar), and pH adjustments (e.g., using Na₂CO₃) minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, CF₃ at 1100–1200 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole protons at δ 6.5–8.0 ppm) and carbon backbone .

- HPLC-DAD : Quantifies purity (>95%) using reversed-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

- Elemental Analysis : Validates empirical formula (C₇H₆F₃N₂O₂) .

Advanced: How can X-ray crystallography using SHELX programs resolve structural ambiguities in this compound?

Answer:

- Data Collection : High-resolution single-crystal X-ray diffraction (Cu-Kα radiation) generates intensity data .

- Structure Solution : SHELXD or SHELXS for phase determination via direct methods .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy rates. The trifluoromethyl group’s orientation and hydrogen-bonding networks (e.g., O–H···N interactions) are resolved using Fourier difference maps .

- Validation : R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) ensure accuracy .

Advanced: What strategies mitigate low solubility in pharmacological assays?

Answer:

- Salt Formation : Use sodium or potassium salts to enhance aqueous solubility .

- Co-solvents : DMSO (≤10%) or cyclodextrin inclusion complexes improve bioavailability .

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) for passive diffusion .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Answer:

- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for inhibition) .

- Off-Target Profiling : Use high-throughput screening (HTS) panels to assess selectivity against unrelated enzymes .

- Metabolic Stability Tests : LC-MS/MS quantifies compound degradation in liver microsomes, ruling out false negatives .

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Models binding to enzyme active sites (e.g., COX-2) using the compound’s 3D structure (PubChem CID) .

- Molecular Dynamics (GROMACS) : Simulates stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Correlate substituent effects (e.g., CF₃ position) with IC₅₀ values using descriptors like logP and polar surface area .

Basic: What are key considerations for purification and storage?

Answer:

- Purification :

- Storage : -20°C under argon to prevent hydrolysis of the trifluoromethyl group or acetic acid moiety .

Advanced: What mechanistic insights exist for its role in enzyme inhibition?

Answer:

- Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition (e.g., for 5-lipoxygenase) with Ki values in µM range .

- Mutagenesis : Replace key residues (e.g., His⁷⁵ in target enzymes) to confirm binding interactions .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH < 0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.